molecular formula C16H19NO3 B1617785 4-Cyclohexyl-6-phenylmorpholine-2,3-dione CAS No. 37154-90-8

4-Cyclohexyl-6-phenylmorpholine-2,3-dione

Cat. No.: B1617785
CAS No.: 37154-90-8
M. Wt: 273.33 g/mol
InChI Key: YBXQUVYQOUFMOM-UHFFFAOYSA-N
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Description

4-Cyclohexyl-6-phenylmorpholine-2,3-dione is an organic compound with the molecular formula C16H19NO3 It is characterized by a morpholine ring substituted with cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-6-phenylmorpholine-2,3-dione typically involves the reaction of cyclohexyl isocyanate with phenyl-substituted intermediates under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like triethylamine to facilitate the formation of the morpholine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-6-phenylmorpholine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclohexyl-6-phenylmorpholine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-6-phenylmorpholine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-6-phenylmorpholine-2,3-dione is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

37154-90-8

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-cyclohexyl-6-phenylmorpholine-2,3-dione

InChI

InChI=1S/C16H19NO3/c18-15-16(19)20-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

YBXQUVYQOUFMOM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CC(OC(=O)C2=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)N2CC(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

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